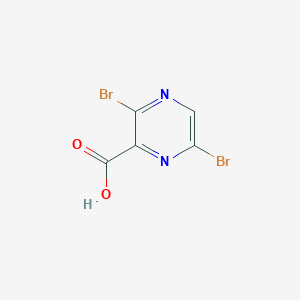

3,6-Dibromopyrazine-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,6-dibromopyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br2N2O2/c6-2-1-8-4(7)3(9-2)5(10)11/h1H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJOLIBQBOIULPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)Br)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50693365 | |

| Record name | 3,6-Dibromopyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957230-68-1 | |

| Record name | 3,6-Dibromo-2-pyrazinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957230-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6-Dibromopyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3,6-Dibromopyrazine-2-carboxylic acid: A Core Building Block for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 3,6-Dibromopyrazine-2-carboxylic acid in Modern Drug Discovery

In the rapidly evolving landscape of therapeutic development, the strategic use of versatile chemical scaffolds is paramount. This compound, identified by its CAS Number 957230-68-1 , has emerged as a critical building block, particularly in the pioneering field of targeted protein degradation (TPD).[1][2] Its classification as a "Protein Degrader Building Block" underscores its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel class of therapeutic agents designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1][2]

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. This guide provides a comprehensive technical overview of this compound, focusing on its synthesis, physicochemical properties, and its pivotal role as a versatile linker precursor in the rational design of PROTACs.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in multi-step organic synthesis. The key properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 957230-68-1 | [1][2][3][4][5] |

| Molecular Formula | C₅H₂Br₂N₂O₂ | [1][2][3] |

| Molecular Weight | 281.89 g/mol | [1][3][4] |

| Appearance | Powder or liquid | [5] |

| Purity | ≥97% | [1][2][5] |

| Density | 2.3 ± 0.1 g/cm³ | [1] |

| Flash Point | 176.8 ± 27.9 °C | [1] |

| Refractive Index | 1.663 | [1] |

| XLogP3 | 1.7 | [1] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 4 | [3] |

| Rotatable Bond Count | 1 | [3] |

Synthesis and Mechanistic Considerations

The synthesis of this compound can be achieved through a multi-step process, typically involving the formation of a pyrazine core, followed by bromination and functional group manipulation. A common and effective laboratory-scale synthesis involves the hydrolysis of a corresponding ester precursor, such as methyl 3,6-dibromopyrazine-2-carboxylate.

Synthesis Pathway Overview

References

An In-Depth Technical Guide to 3,6-Dibromopyrazine-2-carboxylic Acid: A Core Building Block for Advanced Drug Discovery

Introduction: The Strategic Value of a Halogenated Pyrazine Scaffold

In the landscape of modern medicinal chemistry, the pyrazine ring stands as a "privileged structure," a recurring motif in a multitude of clinically significant agents, prized for its metabolic stability and versatile synthetic handles.[1] This guide focuses on a particularly valuable derivative: 3,6-Dibromopyrazine-2-carboxylic acid . This molecule is more than a simple heterocyclic compound; it is a strategically designed building block, particularly noted for its role in the burgeoning field of targeted protein degradation.[2] The presence of two bromine atoms and a carboxylic acid on the pyrazine core provides a trifecta of reactive sites, offering chemists a robust platform for constructing complex molecular architectures with high precision.

This document serves as a technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to explain the causality behind its synthesis, characterization, and application, providing field-proven insights into its use as a core component in sophisticated therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs).

Section 1: Physicochemical Properties and Molecular Characterization

The utility of this compound begins with its fundamental physicochemical properties, which dictate its reactivity, solubility, and handling. The electron-withdrawing nature of the two bromine atoms and the pyrazine nitrogens renders the ring electron-deficient, making it susceptible to nucleophilic aromatic substitution under certain conditions, while the carboxylic acid provides a primary anchor point for amide bond formation.

Table 1: Core Physicochemical and Identity Data

| Property | Value | Source(s) |

|---|---|---|

| Molecular Weight | 281.89 g/mol | [2] |

| Molecular Formula | C₅H₂Br₂N₂O₂ | [2] |

| CAS Number | 957230-68-1 | [2] |

| Appearance | Off-white to pale yellow solid (typical) | Inferred from related compounds |

| XLogP3 | 1.7 | [N/A] |

| Hydrogen Bond Donor Count | 1 | [N/A] |

| Hydrogen Bond Acceptor Count | 4 | [N/A] |

Protocol 1: Standard Analytical Characterization

Verifying the identity and purity of this compound is a critical first step in any synthetic workflow. The following protocol outlines the expected results from standard analytical techniques.

Objective: To confirm the structural integrity and purity of the material post-synthesis or upon receipt from a vendor.

Methodologies & Expected Results:

-

¹H NMR (400 MHz, DMSO-d₆):

-

Rationale: The proton NMR spectrum is expected to be simple, providing a clear indication of the substitution pattern on the pyrazine ring.

-

Procedure: Dissolve ~5-10 mg of the compound in ~0.7 mL of deuterated DMSO.

-

Expected Spectrum: A single peak, a singlet, is anticipated in the aromatic region (typically δ 8.5-9.0 ppm), corresponding to the lone proton at the C5 position. A very broad singlet will also be observed for the carboxylic acid proton (typically δ > 13 ppm), which will readily exchange with D₂O.

-

-

Mass Spectrometry (MS-ESI):

-

Rationale: Provides definitive confirmation of the molecular weight. The isotopic pattern of the two bromine atoms is a key diagnostic feature.

-

Procedure: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile. Analyze in negative ion mode.

-

Expected Spectrum: The molecular ion peak [M-H]⁻ should be observed around m/z 279/281/283. The characteristic isotopic cluster for two bromine atoms (approx. 1:2:1 ratio) provides unambiguous confirmation.

-

-

Infrared (IR) Spectroscopy (ATR):

-

Rationale: Confirms the presence of the key carboxylic acid functional group.

-

Procedure: Place a small amount of the solid sample directly on the ATR crystal.

-

Expected Spectrum: Look for a very broad O-H stretching band from ~3000 cm⁻¹ down to ~2500 cm⁻¹, characteristic of a hydrogen-bonded carboxylic acid. A sharp, strong C=O stretching band should appear around 1700-1725 cm⁻¹.[1]

-

Section 2: Synthesis and Purification Workflow

The synthesis of this compound is typically achieved via the hydrolysis of its corresponding ester precursor. This approach is efficient and allows for easier purification of the ester intermediate before the final hydrolysis step.

Caption: General synthetic workflow for this compound.

Protocol 2: Laboratory-Scale Synthesis via Saponification

This protocol details the hydrolysis of Methyl 3,6-dibromopyrazine-2-carboxylate.

Rationale: The use of lithium hydroxide (LiOH) in a tetrahydrofuran (THF)/water solvent system at 0°C is a standard and mild method for saponification. The low temperature helps to control the exothermicity of the reaction and minimize potential side reactions. The aqueous workup with acid is necessary to protonate the carboxylate salt to yield the final carboxylic acid.

Materials:

-

Methyl 3,6-dibromopyrazine-2-carboxylate (1.0 eq)

-

Lithium hydroxide (LiOH) (3.0 eq)

-

Tetrahydrofuran (THF)

-

Deionized Water

-

1N Hydrochloric Acid (HCl)

-

Dichloromethane (DCM) or Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath

Procedure:

-

Dissolution: Dissolve the starting ester (1.0 eq) in a 1:1 mixture of THF and water (approx. 16 mL per gram of ester) in a round-bottom flask.

-

Cooling: Place the flask in an ice bath and stir for 10-15 minutes until the internal temperature reaches 0-5°C.

-

Hydrolysis: In a separate vessel, dissolve LiOH (3.0 eq) in a minimum amount of water. Slowly add this aqueous LiOH solution to the stirring ester solution, maintaining the temperature at 0°C.

-

Reaction Monitoring: Allow the reaction to stir at 0°C for approximately 45-60 minutes. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate system, the product will have a lower Rf than the starting ester).

-

Quenching & Acidification: Once the reaction is complete, remove the THF under reduced pressure. To the remaining aqueous residue, slowly add 1N HCl until the pH is ~2-3, which will cause the product to precipitate.

-

Extraction: Extract the aqueous layer three times with a suitable organic solvent like DCM or ethyl acetate.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound. The product can then be purified further by recrystallization.

Section 3: Core Application in Targeted Protein Degradation

The primary strategic value of this compound lies in its role as a versatile building block, particularly for PROTACs.[2] PROTACs are heterobifunctional molecules that induce the degradation of a target Protein of Interest (POI) by recruiting it to an E3 ubiquitin ligase.[3][4]

The structure of this pyrazine derivative is ideally suited for this application:

-

Carboxylic Acid: Serves as the primary attachment point for a linker, which will ultimately connect to the E3 ligase ligand (e.g., derivatives of Thalidomide for Cereblon or VH032 for VHL). This is typically achieved through standard amide coupling reactions (e.g., using HATU or EDCI/HOBt).

-

Bromine Atoms: Act as synthetic handles for introducing the POI ligand. One of the bromine atoms can be selectively displaced or used in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) to attach the warhead that binds the target protein. The second bromine atom can be retained or functionalized further to modulate physicochemical properties.

Caption: Role of this compound in PROTAC assembly.

Section 4: Safety, Handling, and Storage

As with any halogenated organic compound, proper handling is paramount to ensure laboratory safety. While a specific safety data sheet (SDS) for this exact compound may vary by supplier, the data for structurally related brominated pyrazines provide a reliable guide.

Table 2: Hazard Profile and Recommended Precautions

| Hazard Category | Description & Precautionary Statements |

|---|---|

| Acute Toxicity | May be harmful if swallowed (H302). Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed. |

| Skin Irritation | Causes skin irritation (H315). Wear protective gloves and clothing. Wash skin thoroughly after handling. |

| Eye Irritation | Causes serious eye irritation (H319). Wear eye/face protection. IF IN EYES: Rinse cautiously with water for several minutes. |

| Respiratory Irritation | May cause respiratory irritation (H335). Avoid breathing dust. Use only outdoors or in a well-ventilated area. |

Handling and Storage Recommendations

-

Personal Protective Equipment (PPE): Always use a lab coat, nitrile gloves, and chemical safety goggles.

-

Engineering Controls: Handle in a certified chemical fume hood to avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[2] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended.[1]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-value, versatile reagent whose true potential is realized in the rational design of complex therapeutic agents. Its pre-installed, orthogonally reactive functional groups—a carboxylic acid for linkage and two bromine atoms for diversification—make it an exemplary building block for constructing libraries of molecules for drug discovery, most notably in the field of targeted protein degradation. Understanding its properties, synthesis, and safe handling protocols, as detailed in this guide, empowers researchers to fully leverage this powerful tool in the development of next-generation therapeutics.

References

physical properties of 3,6-Dibromopyrazine-2-carboxylic acid.

An In-depth Technical Guide to the Physical Properties of 3,6-Dibromopyrazine-2-carboxylic acid

Abstract

This compound (CAS No: 957230-68-1) is a halogenated heterocyclic compound that serves as a critical building block in medicinal chemistry and materials science.[1][2] Its utility in the synthesis of novel chemical entities, particularly as a component in protein degrader building blocks, necessitates a thorough understanding of its fundamental physical properties.[1] This guide provides a comprehensive technical overview of the key physicochemical characteristics of this compound. We delve into thermophysical properties, solubility, acidity, and spectroscopic signatures. Where experimental data is not publicly available, we present robust, field-proven protocols for their determination, explaining the scientific rationale behind each methodological step. This document is intended for researchers, synthetic chemists, and drug development professionals who require a detailed and practical understanding of this versatile chemical intermediate.

Compound Identification and General Properties

A summary of the fundamental identifiers and general properties of this compound is presented below. These data are foundational for handling, storage, and molecular calculations.

| Property | Value | Source(s) |

| CAS Number | 957230-68-1 | [1][2] |

| Molecular Formula | C₅H₂Br₂N₂O₂ | [1][2][3] |

| Molecular Weight | 281.89 g/mol | [1][2][3] |

| Physical Form | Solid, typically a powder | [4] |

| Purity (Typical) | ≥97% | [1] |

| Storage Conditions | Store at room temperature or refrigerated (2-8°C) under an inert atmosphere.[1][5] For long-term stability, storage in a freezer (≤ -20°C) is recommended.[6] |

Thermophysical Properties

Melting Point

The melting point is a critical indicator of a compound's purity.[7] Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.5°C, whereas impurities lead to a depressed and broadened melting range.[8][9] While specific, verified experimental data for this compound is not widely published, related brominated heterocyclic carboxylic acids melt at high temperatures (e.g., 6-Bromopyridine-2-carboxylic acid at 192-194°C).

This protocol describes the standard procedure for accurately measuring the melting point range using a modern digital melting point apparatus.[10]

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. Crush a small amount (approx. 0.03 g) on a watch glass using the end of a clean test tube.[7]

-

Capillary Loading: Press the open end of a capillary tube into the powdered sample. Tap the sealed end of the tube gently on a hard surface to pack the sample down. The packed sample height should be 2-4 mm for optimal heat transfer.[7]

-

Initial Rapid Determination: Insert the capillary into the apparatus. Heat rapidly (10-20°C/minute) to find an approximate melting point.[7] This saves time and establishes the general range.

-

Accurate Determination: Allow the apparatus to cool to at least 15-20°C below the approximate melting point. Insert a new sample.

-

Controlled Heating: Heat rapidly to within 15°C of the approximate melting point, then reduce the heating rate to 1-2°C per minute.[7] This slow rate is crucial for ensuring thermal equilibrium.

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.

Caption: Workflow for Melting Point Determination.

Boiling Point and Thermal Stability

Vendor-supplied data sheets list a predicted boiling point of 397.8 ± 42.0 °C.[6] However, for a complex organic solid, this value is likely theoretical. It is common for such molecules to decompose at or below their boiling point under atmospheric pressure. Thermogravimetric Analysis (TGA) is the preferred method to determine thermal stability and decomposition temperature, which are more practical parameters for drug development and material science applications.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or intermediate is a cornerstone of its developability. The structure of this compound—containing a polar carboxylic acid group and a larger, more hydrophobic dibrominated pyrazine core—suggests pH-dependent aqueous solubility and good solubility in polar organic solvents. A related compound, 3-Amino-6-bromopyrazine-2-carboxylic acid, is noted to be soluble in dimethyl sulfoxide (DMSO) and methanol.[6]

This protocol outlines an equilibrium saturation method to determine solubility in various solvents.

-

Sample Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline, methanol, DMSO) in a sealed vial. The excess solid ensures that saturation is achieved.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution. This is best achieved by centrifugation followed by careful collection of the supernatant, or by filtration through a 0.22 µm filter that does not bind the compound.

-

Quantification: Accurately dilute a known volume of the clear supernatant with a suitable mobile phase or solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility (e.g., in mg/mL or µM) based on the measured concentration and the dilution factor.

For compounds with very low solubility, continuous solid-liquid extraction using a Soxhlet apparatus can be employed to isolate the soluble fraction over an extended period.[11][12] This method is particularly effective because the solid is repeatedly washed with fresh, refluxing solvent, overcoming equilibrium limitations.[12][13]

Caption: Workflow for Equilibrium Solubility Determination.

Acidity and Ionization Constant (pKa)

The pKa, or acid dissociation constant, is a critical parameter that governs a molecule's ionization state at a given pH, which in turn influences its solubility, absorption, and interaction with biological targets.

A predicted pKa for this compound is approximately 3.26.[6] This value is lower (more acidic) than that of a typical aliphatic carboxylic acid (pKa ≈ 4-5)[14]. This increased acidity is expected and can be attributed to the strong electron-withdrawing inductive effects of the two nitrogen atoms in the pyrazine ring and the two bromine substituents, which stabilize the carboxylate anion.

Potentiometric titration is a highly precise and standard method for determining pKa values.[15][16] It involves monitoring the pH of a solution as a titrant of known concentration is added incrementally.

-

Instrument Calibration: Calibrate a pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate readings.[17]

-

Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low) to a known concentration (at least 10⁻⁴ M is required to detect a significant change in the titration curve).[15][17] Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with measurements.[17]

-

Titration Setup: Place the solution in a reaction vessel with a magnetic stirrer. Immerse the calibrated pH electrode.

-

Titration: Gradually add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.

-

Data Acquisition: After each addition, allow the pH reading to stabilize (drift < 0.01 pH units/minute) and record the pH and the total volume of titrant added.[17]

-

Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The equivalence point is the point of maximum slope, often determined from the peak of the first derivative plot (ΔpH/ΔV vs. V). The pKa is the pH at the half-equivalence point (the midpoint of the buffer region).

Caption: Workflow for pKa Determination via Potentiometric Titration.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

The IR spectrum provides information about the vibrational modes of functional groups. For this compound, the following characteristic absorption bands are expected:

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹.[18] This significant broadening is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids in the solid state or in concentrated solutions.[18][19]

-

C=O Stretch (Carbonyl): A sharp and very intense absorption peak should appear around 1700-1725 cm⁻¹.[20] Its exact position can be influenced by conjugation and the electron-withdrawing nature of the pyrazine ring.

-

C-O Stretch & O-H Bend: These vibrations typically appear in the 1210-1320 cm⁻¹ and 1300-1440 cm⁻¹ regions, respectively, often coupled.

-

Aromatic C-H/C=N/C=C Stretches: Medium to weak absorptions are expected above 3000 cm⁻¹ (for the single aromatic C-H) and in the 1400-1600 cm⁻¹ region for the ring stretching vibrations.

-

C-Br Stretch: Strong absorptions corresponding to the carbon-bromine bonds will be present in the fingerprint region, typically between 500-700 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton framework of a molecule. Spectra are typically recorded in a deuterated solvent like DMSO-d₆.

-

¹H NMR: The spectrum is expected to be simple and highly informative:

-

Carboxylic Acid Proton (-COOH): A very broad singlet is expected far downfield, typically >12 ppm. This signal is exchangeable with D₂O.

-

Pyrazine Ring Proton (H-5): A single proton remains on the pyrazine ring at position 5. It will appear as a singlet, likely in the 8.5-9.0 ppm region. Its downfield chemical shift is due to the strong deshielding effects of the adjacent nitrogen and bromine atoms.

-

-

¹³C NMR: Five distinct carbon signals are anticipated:

-

Carboxyl Carbon (-COOH): A signal in the 160-170 ppm range.

-

Pyrazine Ring Carbons: Four signals corresponding to the carbons of the pyrazine ring. The two carbons bearing bromine atoms (C-3 and C-6) and the two other ring carbons (C-2 and C-5) will have distinct chemical shifts, influenced by the different substituents. These are expected in the aromatic region, roughly from 125-160 ppm.[21][22]

-

-

Sample Preparation: Accurately weigh 10-20 mg of the compound into a clean, dry NMR tube.[22]

-

Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as it solubilizes polar compounds well and its residual proton peak does not obscure key regions).

-

Dissolution: Cap the tube and gently vortex or invert until the sample is fully dissolved.

-

Acquisition: Insert the sample into a 400 MHz (or higher) NMR spectrometer.[22] After locking and shimming, acquire standard ¹H and proton-decoupled ¹³C spectra. A relaxation delay of 2-5 seconds is recommended for the ¹³C experiment to ensure proper quantification of quaternary carbons.[22]

Conclusion

This compound is a key synthetic intermediate with a distinct set of physical properties defined by its dibrominated heterocyclic core and its acidic carboxyl group. This guide has summarized its known identifiers and provided detailed, actionable protocols for the experimental determination of its melting point, solubility, and pKa. Furthermore, a predictive analysis of its IR and NMR spectroscopic signatures has been presented to aid in its structural confirmation and quality control. A thorough understanding and application of these methods are essential for scientists leveraging this compound in research and development, ensuring both the integrity of their starting materials and the success of their synthetic endeavors.

References

- 1. calpaclab.com [calpaclab.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. echemi.com [echemi.com]

- 4. 3-Amino-6-bromopyrazine-2-carboxylic Acid | Properties, Applications, Safety Data & Supplier in China [pipzine-chem.com]

- 5. 3,6-DibroMopyrazine-2,5-dicarboxylic acid | 960510-32-1 [amp.chemicalbook.com]

- 6. 486424-37-7 CAS MSDS (3-Amino-6-bromopyrazine-2-carboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. southalabama.edu [southalabama.edu]

- 8. SSERC | Melting point determination [sserc.org.uk]

- 9. Melting point determination | Resource | RSC Education [edu.rsc.org]

- 10. westlab.com [westlab.com]

- 11. Soxhlet extraction | Resource | RSC Education [edu.rsc.org]

- 12. Chemistry Teaching Labs - Soxhlet Extraction [chemtl.york.ac.uk]

- 13. ≫ Soxhlet Extraction: The Method, Equipment, and Its Essential Applications in the Laboratory - Pobel [pobel.com]

- 14. chem.indiana.edu [chem.indiana.edu]

- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 16. dergipark.org.tr [dergipark.org.tr]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. echemi.com [echemi.com]

- 19. youtube.com [youtube.com]

- 20. m.youtube.com [m.youtube.com]

- 21. Derivatives of pyrazinecarboxylic acid: 1H, 13C and 15N NMR spectroscopic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

Elucidating the Molecular Architecture of 3,6-Dibromopyrazine-2-carboxylic acid: An Integrated Spectroscopic and Crystallographic Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The precise structural characterization of heterocyclic building blocks is a cornerstone of modern drug discovery and materials science. 3,6-Dibromopyrazine-2-carboxylic acid is a key intermediate whose specific substitution pattern dictates its reactivity and utility in synthesizing more complex molecular targets. This guide provides an in-depth, field-proven methodology for the unambiguous structure elucidation of this compound. We move beyond a simple listing of techniques to explain the causality behind the analytical choices, presenting an integrated, self-validating workflow. By synergistically employing Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, High-Resolution Mass Spectrometry (HRMS), and X-ray Crystallography, we establish a robust protocol that ensures the highest degree of scientific integrity and confidence in the molecular structure.

Introduction: The Imperative for Structural Certainty

This compound (Molecular Formula: C₅H₂Br₂N₂O₂) is a versatile heterocyclic compound. The pyrazine core is a "privileged structure" in medicinal chemistry, appearing in numerous clinically relevant agents.[1] The presence of two bromine atoms and a carboxylic acid group provides three distinct points for synthetic modification, making it a valuable scaffold for developing novel therapeutics, particularly in areas like respiratory research.[1]

However, the potential for isomeric impurities during synthesis necessitates a rigorous and multi-faceted approach to structure confirmation. An incorrect assignment of the substituent positions could lead to the synthesis of inactive compounds, misinterpretation of structure-activity relationships (SAR), and significant delays in development timelines. This guide details the logical workflow to confirm the identity and purity of the target molecule, this compound, with absolute certainty.

Foundational Analysis: Mass Spectrometry and Elemental Composition

The first step in any structure elucidation is to confirm the molecular formula. High-Resolution Mass Spectrometry (HRMS) provides the most direct route to this information, offering an exact mass that can be matched to a unique elemental composition.

For this compound, the presence of two bromine atoms provides an exceptionally clear diagnostic signature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.7% and 49.3%, respectively).[2] A molecule containing two bromine atoms will therefore exhibit a characteristic isotopic pattern for the molecular ion (M⁺) cluster, with peaks at M, M+2, and M+4 in an intensity ratio of approximately 1:2:1.[2][3] This pattern is a definitive indicator of a dibrominated species.

Table 1: Predicted Mass Spectrometry Data

| Parameter | Expected Value | Rationale & Key Insights |

| Molecular Formula | C₅H₂Br₂N₂O₂ | The fundamental composition to be confirmed. |

| Molecular Weight | 281.89 g/mol | Based on the most common isotopes.[4][5][6] |

| **HRMS (M⁺, ⁷⁹Br₂) ** | 279.8483 m/z | Provides unambiguous confirmation of the elemental formula. |

| Isotopic Pattern | M:M+2:M+4 | A triplet of peaks with ~1:2:1 intensity ratio. |

| Key Fragmentation | Loss of COOH | A common fragmentation pathway for carboxylic acids. |

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve ~0.1 mg of the compound in a suitable solvent (e.g., Methanol or Acetonitrile) to a final concentration of ~10-50 µg/mL.

-

Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.

-

Acquisition (Negative Ion Mode): ESI in negative ion mode is often preferred for carboxylic acids, which readily deprotonate to form [M-H]⁻.

-

Data Analysis:

-

Identify the molecular ion cluster ([M-H]⁻).

-

Verify that the measured exact mass is within 5 ppm of the theoretical mass for C₅HBr₂N₂O₂⁻.

-

Confirm the presence of the characteristic 1:2:1 isotopic pattern for the dibrominated species.

-

Functional Group Identification: FTIR Spectroscopy

Once the molecular formula is established, Fourier-Transform Infrared (FTIR) spectroscopy serves as a rapid and effective tool to identify the key functional groups present. For this molecule, the primary goal is to confirm the existence of the carboxylic acid moiety.

Carboxylic acids have two highly characteristic IR absorptions.[7] The O-H bond gives rise to an extremely broad absorption band from approximately 2500 to 3300 cm⁻¹, which is a result of strong hydrogen-bonding between molecules, often forming dimers.[8][9] This broad peak frequently overlaps with C-H stretching signals. The second key peak is the intense C=O (carbonyl) stretch, which for an aromatic acid, is typically found between 1680 and 1710 cm⁻¹.[9]

Table 2: Expected FTIR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |

| Carboxylic Acid O-H | 2500 - 3300 | Very broad, strong |

| Aromatic C-H | 3000 - 3100 | Sharp, weak (often obscured by O-H) |

| Carbonyl C=O | 1680 - 1710 | Sharp, very strong |

| Aromatic C=C / C=N | 1400 - 1600 | Medium to strong |

| C-O Stretch | 1210 - 1320 | Strong |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal. No further preparation is needed.

-

Background Scan: Perform a background scan with a clean, empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

-

Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: Identify the key absorption bands and compare them to the expected values in Table 2 to confirm the presence of the carboxylic acid and the aromatic pyrazine ring.

Isomer-Specific Structure Elucidation: NMR Spectroscopy

While MS and FTIR confirm the formula and functional groups, Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise connectivity and confirming the substitution pattern that defines the 3,6-dibromo-2-carboxylic acid isomer.

¹H NMR Spectroscopy

The proton NMR spectrum provides the most direct evidence for the substitution pattern. Based on the proposed structure, we expect to see only two signals:

-

Aromatic Proton: A single proton remains on the pyrazine ring at the C5 position. Due to the electron-withdrawing effects of the two ring nitrogens and the adjacent bromine atom, this proton is expected to be significantly deshielded, appearing as a singlet in the downfield aromatic region (typically δ > 8.5 ppm for pyrazines).[10][11]

-

Carboxylic Acid Proton: The acidic proton of the -COOH group will appear as a broad singlet, also far downfield (typically δ 10-13 ppm).[7] Its chemical shift can be sensitive to concentration and solvent. This peak can be confirmed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum; the acidic proton will exchange with deuterium, causing its signal to disappear.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides complementary information, confirming the number of unique carbon environments. For the proposed C₂-symmetric structure, we expect to see a total of six distinct carbon signals:

-

Five Pyrazine Carbons: Each of the five carbons in the pyrazine ring is in a unique chemical environment.

-

One Carboxyl Carbon: The carbonyl carbon of the carboxylic acid will appear in the characteristic region for this functional group (δ 165-185 ppm).[7]

Table 3: Predicted NMR Spectroscopic Data (in DMSO-d₆)

| Nucleus | Expected δ (ppm) | Multiplicity | Assignment | Key Insights |

| ¹H | > 8.7 | Singlet | H-5 (aromatic) | Confirms mono-substitution on the remaining C-H positions. |

| ¹H | > 12.0 | Broad Singlet | -COOH | Confirms acidic proton; exchangeable with D₂O. |

| ¹³C | 165 - 175 | Singlet | C=O | Confirms carboxylic acid carbon. |

| ¹³C | 125 - 155 | 5 Singlets | 5x Ar-C | Confirms the five unique carbons of the substituted pyrazine ring. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, which is excellent for carboxylic acids) in a 5 mm NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.

-

D₂O Exchange (Optional): To confirm the -COOH proton, add 1-2 drops of D₂O to the sample, shake, and re-acquire the ¹H spectrum.

-

Data Analysis: Integrate the ¹H signals to confirm the 1:1 proton ratio. Compare the chemical shifts and multiplicities to the predicted values to confirm the isomeric structure.

The Integrated Analytical Workflow: A Self-Validating System

Caption: Integrated workflow for structure elucidation.

This integrated approach ensures trustworthiness. The HRMS confirms the elemental "parts list," the FTIR confirms the key functional group building blocks, and the NMR definitively shows how those parts are assembled into the specific 3,6-dibromo-2-carboxylic acid isomer.

Definitive Confirmation: Single Crystal X-ray Crystallography

For an unimpeachable, three-dimensional confirmation of the structure, single-crystal X-ray crystallography is the gold standard. This technique provides precise atomic coordinates, allowing for the determination of bond lengths, bond angles, and intermolecular interactions, such as the hydrogen-bonding dimers common to carboxylic acids.[9]

Obtaining a result requires growing a high-quality single crystal of the compound, which can be challenging. However, if successful, the resulting crystal structure provides irrefutable proof of the atomic connectivity and isomeric form. The pyrazine ring is expected to be planar, a feature that would be clearly visualized in the crystallographic data.[10][12]

Caption: Key structural features of the target molecule.

Conclusion

References

- 1. 3,5-Diamino-6-bromo-pyrazine-2-carboxylic acid|CAS 1303968-25-3 [benchchem.com]

- 2. Mass Spectrometry [www2.chemistry.msu.edu]

- 3. youtube.com [youtube.com]

- 4. calpaclab.com [calpaclab.com]

- 5. echemi.com [echemi.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

3,6-Dibromopyrazine-2-carboxylic acid safety and handling

An In-depth Technical Guide to the Safe Handling of 3,6-Dibromopyrazine-2-carboxylic Acid

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound (CAS No: 957230-68-1). As a key building block in pharmaceutical research and the development of protein degraders, understanding its properties and potential hazards is critical for ensuring laboratory safety and experimental integrity.[1] This document synthesizes data from safety data sheets of closely related structural analogs to establish a robust framework for risk mitigation. The procedures outlined herein are designed for researchers, chemists, and drug development professionals.

Hazard Identification and GHS Classification

While a specific Safety Data Sheet (SDS) for this compound is not extensively available, a reliable hazard profile can be constructed by examining its structural analogs, such as 3-Amino-6-bromopyrazine-2-carboxylic acid and 3,6-Dibromopyrazine-2,5-dicarboxylic acid.[2][3] The consistent classification across these related compounds provides a strong basis for assessing the risks associated with the target molecule.

The compound is classified as follows:

| Hazard Class | GHS Category | Hazard Statement | Signal Word |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | Warning |

| Specific Target Organ Toxicity — Single Exposure (Respiratory) | Category 3 | H335: May cause respiratory irritation | Warning |

Expert Analysis of Hazards:

-

H302 (Harmful if swallowed): The primary risk is accidental ingestion. This underscores the critical importance of prohibiting eating, drinking, and smoking in laboratory areas and practicing stringent personal hygiene.[4]

-

H315 (Causes skin irritation): As a halogenated carboxylic acid, the compound can cause localized inflammation upon contact with the skin. This necessitates the use of appropriate gloves and a lab coat to prevent direct contact.[5]

-

H319 (Causes serious eye irritation): The crystalline or powdered nature of this solid poses a significant risk to the eyes. Direct contact can lead to serious irritation, demanding the mandatory use of safety glasses with side shields or chemical goggles.[6]

-

H335 (May cause respiratory irritation): Fine powders of this compound can be easily aerosolized during handling (e.g., weighing, transferring). Inhalation can irritate the respiratory tract, making it imperative to handle the material within a certified chemical fume hood.[5]

Physical and Chemical Properties

Understanding the fundamental properties of a compound is the first step in designing safe handling procedures.

| Property | Value | Source |

| CAS Number | 957230-68-1 | [1] |

| Molecular Formula | C₅H₂Br₂N₂O₂ | [1][7] |

| Molecular Weight | 281.89 g/mol | [1][7] |

| Appearance | Solid (likely off-white or crystalline) | [6] |

| Storage | Room temperature, dry, inert atmosphere | [1] |

Risk Mitigation: Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and PPE, is essential for minimizing exposure risk.

Primary Engineering Controls

The causality behind using engineering controls is to contain the hazard at its source, providing a passive layer of protection.

-

Chemical Fume Hood: All manipulations of this compound, including weighing, dissolution, and transfer, must be performed inside a certified chemical fume hood. This is the most effective way to prevent inhalation of the powdered solid.[5]

-

Eyewash Station & Safety Shower: These must be located in close proximity to the workstation.[2] Their immediate availability is crucial for emergency first aid in the event of accidental skin or eye contact.

Personal Protective Equipment (PPE)

PPE serves as the final barrier between the researcher and the chemical.

-

Eye Protection: Wear chemical safety goggles or safety glasses with side shields that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[8]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile gloves). Gloves must be inspected before use and disposed of properly after handling the material. Wash hands thoroughly after removing gloves.[4]

-

Skin and Body Protection: A standard laboratory coat must be worn at all times. Ensure it is fully buttoned to protect against accidental spills.[9]

-

Respiratory Protection: If work outside of a fume hood is unavoidable (not recommended) or if significant dust is generated, a NIOSH/MSHA-approved respirator with a particulate filter (e.g., N95) is required.[8]

Standard Operating Procedures for Safe Handling & Storage

Adherence to a validated protocol is key to preventing accidents and ensuring reproducible research.

Step-by-Step Handling Protocol

-

Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment and PPE.

-

Aliquotting: Gently tap the container before opening to settle the contents. Use a spatula to carefully transfer the solid. Avoid any actions that could generate dust, such as scooping aggressively or pouring from a height.

-

Containment: Keep the container tightly closed when not in use to prevent contamination and accidental release.[5]

-

Hygiene: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water. Do not eat, drink, or smoke in the handling area.[4][9]

Storage Protocol

Proper storage is crucial for maintaining the compound's stability and preventing hazardous situations.

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5] Some suppliers recommend room temperature, while others suggest storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C for long-term stability.[1][3]

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases, as these may cause vigorous or hazardous reactions.[9]

Emergency Procedures: A Self-Validating System

Rapid and correct response during an emergency can significantly mitigate harm.

First-Aid Measures

| Exposure Route | Protocol |

| Inhalation | Immediately remove the person to fresh air and keep them comfortable for breathing. If respiratory symptoms persist, call a POISON CENTER or doctor.[5][9] |

| Skin Contact | Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice/attention.[6] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a POISON CENTER or doctor.[5][9] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[2] |

Accidental Release Measures

-

Evacuate: Clear the immediate area of all personnel.

-

Ventilate: Ensure the area is well-ventilated (if safe to do so).

-

Contain: Without creating dust, gently cover the spill with an inert absorbent material (e.g., vermiculite, dry sand).

-

Collect: Carefully sweep or scoop the material into a suitable, labeled container for hazardous waste disposal.[2][6]

-

Clean: Wipe the spill area with a damp cloth, ensuring all residue is removed.

-

Dispose: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[9]

-

Hazardous Combustion Products: Thermal decomposition can produce toxic and irritating gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide gas.[5][9]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[9]

Waste Disposal

Waste from this material is classified as hazardous. All waste and contaminated packaging must be disposed of through a licensed waste disposal contractor.[2] Do not allow the material to enter drains or the environment. Adherence to local, regional, and national hazardous waste regulations is mandatory.[8]

Chemical Safety Workflow Visualization

The following diagram illustrates the logical workflow for assessing and mitigating risks when handling this compound. This process ensures that all safety aspects are considered before any experimental work begins.

Caption: Risk Assessment and Mitigation Workflow for Chemical Handling.

References

- 1. calpaclab.com [calpaclab.com]

- 2. fishersci.co.uk [fishersci.co.uk]

- 3. 3,6-DibroMopyrazine-2,5-dicarboxylic acid | 960510-32-1 [amp.chemicalbook.com]

- 4. assets.greenbook.net [assets.greenbook.net]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

The Strategic deployment of Dibromopyrazine Derivatives: A Technical Guide for Researchers and Drug Development Professionals

The pyrazine core, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties and ability to participate in hydrogen bonding make it a valuable component in the design of bioactive molecules and functional organic materials. Among the various substituted pyrazines, dibromopyrazine derivatives have emerged as exceptionally versatile building blocks, offering multiple reactive sites for the strategic construction of complex molecular architectures. This technical guide provides an in-depth review of the synthesis, reactivity, and diverse applications of dibromopyrazine derivatives, with a focus on practical insights for researchers and professionals in drug development.

The Synthetic Landscape: Accessing the Dibromopyrazine Core

The regioselective synthesis of dibromopyrazine isomers is the critical first step in harnessing their synthetic potential. The substitution pattern of the bromine atoms significantly influences the reactivity and ultimate application of the resulting derivatives.

Synthesis of 2,5-Dibromopyrazine

A common route to 2,5-dibromopyrazine involves a Sandmeyer-type reaction starting from 2-amino-5-bromopyrazine.[1] This method provides a reliable pathway to this specific isomer.

Experimental Protocol: Synthesis of 2,5-Dibromopyrazine [1]

-

Step 1: Diazotization. To a cooled (-15 °C) aqueous solution of hydrobromic acid, add 2-amino-5-bromopyrazine and bromine.

-

Step 2: Sandmeyer Reaction. Slowly add an aqueous solution of sodium nitrite to the mixture, maintaining the temperature below 5 °C. Stir for 1 hour at 0 °C.

-

Step 3: Work-up. Neutralize the reaction mixture with a 40% sodium hydroxide solution and extract with diethyl ether.

-

Step 4: Purification. Dry the organic layer over sodium sulfate, concentrate under reduced pressure, and purify the residue to yield 2,5-dibromopyrazine.

Synthesis of 2-Amino-3,5-dibromopyrazine

This versatile intermediate is typically synthesized through the direct bromination of 2-aminopyrazine using N-bromosuccinimide (NBS).[2]

Experimental Protocol: Synthesis of 2-Amino-3,5-dibromopyrazine [2]

-

Reagents. Dissolve 2-aminopyrazine in a mixture of dimethyl sulfoxide (DMSO) and water.

-

Bromination. Add N-bromosuccinimide (NBS) to the solution. The reaction is often optimized to achieve high yields, frequently exceeding 90%.

-

Isolation. The product can be isolated through standard work-up and purification procedures.

Synthesis of 2,6-Dibromopyrazine

2,6-Dibromopyrazine is another key isomer, often used in the synthesis of pharmaceuticals and agrochemicals.[3] One synthetic approach involves the reaction of 2,6-dichloropyrazine with a bromide source.[4]

Experimental Protocol: Synthesis of 2,6-Dibromopyrazine from 2,6-Dichloropyrazine [4]

-

Reaction Setup. In a suitable reactor, mix 2,6-dichloropyrazine with a bromide salt (e.g., Sodium Bromide) in the presence of hydrobromic acid.

-

Reflux. Heat the reaction mixture under reflux for an extended period (e.g., 24 hours).

-

Isolation and Purification. After cooling, the crude product is filtered and then purified, for example, by recrystallization from a suitable solvent like diethyl ether, to obtain the final product.

Caption: Synthetic routes to key dibromopyrazine isomers.

The Reactivity of the C-Br Bond: A Gateway to Functionalization

The two bromine atoms on the pyrazine ring serve as versatile handles for a wide array of chemical transformations, primarily through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyrazine ring facilitates these reactions.

Nucleophilic Aromatic Substitution (SNAr)

Dibromopyrazines are susceptible to nucleophilic attack, especially when activated by the electron-withdrawing nitrogen atoms of the pyrazine ring. This allows for the displacement of the bromide ions by various nucleophiles. The quaternization of a pyrazine nitrogen can further enhance the reactivity towards SNAr.[5]

Caption: Generalized mechanism of SNAr on dibromopyrazines.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are arguably the most powerful tools for the functionalization of dibromopyrazines, enabling the formation of C-C, C-N, and C-O bonds with high efficiency and selectivity.

The Suzuki-Miyaura coupling, which forms C-C bonds between an organoboron reagent and an organic halide, is widely used to arylate or vinylate dibromopyrazines. The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction yield and selectivity.[6] For instance, electron-rich boronic acids tend to give good yields.[6]

Experimental Protocol: General Suzuki-Miyaura Coupling [6][7]

-

Reaction Setup. In a reaction vessel under an inert atmosphere, combine the dibromopyrazine derivative, the aryl/heteroaryl boronic acid, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K3PO4).

-

Solvent. Add a degassed solvent, such as 1,4-dioxane.

-

Reaction. Heat the mixture to the desired temperature (e.g., 70-80 °C) and monitor the reaction progress.

-

Work-up and Purification. After completion, perform an aqueous work-up, extract the product with an organic solvent, and purify by column chromatography.

The Buchwald-Hartwig amination is a premier method for the formation of C-N bonds, allowing for the coupling of dibromopyrazines with a wide range of primary and secondary amines.[8][9] This reaction is particularly valuable in medicinal chemistry for the synthesis of libraries of potential drug candidates. The choice of a bulky, electron-rich phosphine ligand is often key to a successful transformation.[10]

Experimental Protocol: General Buchwald-Hartwig Amination [11]

-

Reaction Setup. In a sealed tube under an inert atmosphere, combine the dibromopyrazine, the amine, a palladium catalyst (e.g., Pd(OAc)2), a suitable ligand (e.g., dppp), and a base (e.g., sodium tert-butoxide).

-

Solvent. Add an anhydrous solvent such as toluene.

-

Reaction. Heat the sealed tube to a specified temperature (e.g., 80 °C).

-

Purification. Upon completion, the product is isolated and purified.

The Sonogashira coupling enables the formation of C-C triple bonds by reacting a terminal alkyne with an organic halide, catalyzed by palladium and a copper(I) co-catalyst.[12][13] This reaction is instrumental in the synthesis of conjugated systems for materials science applications.

Experimental Protocol: General Sonogashira Coupling [14][15]

-

Reaction Setup. To a solution of the dibromopyrazine in a suitable solvent (e.g., triethylamine or a mixture with THF), add the terminal alkyne, a palladium catalyst (e.g., bis(triphenylphosphine)palladium(II) dichloride), and a copper(I) co-catalyst (e.g., CuI).

-

Reaction Conditions. The reaction is typically carried out at room temperature under an inert atmosphere.

-

Monitoring and Work-up. Monitor the reaction by TLC. Upon completion, quench the reaction, extract the product, and purify.

Caption: Overview of key cross-coupling reactions of dibromopyrazines.

Applications of Dibromopyrazine Derivatives

The synthetic versatility of dibromopyrazine derivatives has led to their widespread application in several fields, most notably in medicinal chemistry and materials science.

Medicinal Chemistry

The pyrazine scaffold is a common feature in many FDA-approved drugs. Dibromopyrazines serve as key intermediates in the synthesis of a variety of biologically active compounds.

Protein kinases are crucial targets in cancer therapy, and numerous pyrazine-based kinase inhibitors have been developed.[14][16] The pyrazine nitrogen atoms can act as hydrogen bond acceptors, interacting with the hinge region of the kinase active site. Structure-activity relationship (SAR) studies of pyrazine derivatives have been instrumental in optimizing their potency and selectivity as kinase inhibitors.[17][18][19]

| Derivative Type | Target Kinase | Biological Activity |

| 2,6-disubstituted pyrazines | Casein Kinase 2 (CK2) | Potent inhibitory activities |

| 5H-pyrrolo[2,3-b]pyrazine | Fibroblast Growth Factor Receptor (FGFR) | Potent FGFR kinase inhibitors |

| Imadazo[1,2-a]pyrazine | Cyclin-Dependent Kinase 9 (CDK9) | Potent CDK9 inhibitory activity and anti-proliferative effects |

Dibromopyrazine derivatives have been ingeniously employed as rebridging agents for the site-selective modification of antibodies.[5][20][21] This strategy allows for the creation of homogeneous ADCs with a defined drug-to-antibody ratio (DAR), which is crucial for their therapeutic efficacy and safety.[5] The dibromopyrazine core acts as a bidentate electrophile, reacting with the thiol groups of reduced interchain disulfide bonds in the antibody.[5]

Dibromopyrazine derivatives are also precursors to compounds with a broad range of other pharmacological activities, including antimicrobial, anti-inflammatory, and antiviral properties.[2][22] For instance, 2-amino-3,5-dibromopyrazine is a building block for various herbicides, insecticides, and fungicides in the agricultural sector.[2]

Materials Science

The electronic properties of the pyrazine ring make its derivatives attractive for applications in organic electronics.

Pyrazine-containing compounds have been investigated as materials for various layers in OLEDs. They can function as electron-transporting materials due to the electron-deficient nature of the pyrazine ring. Additionally, pyrazine derivatives have been incorporated into hole-transporting materials (HTMs).[23][24][25][26] The development of phosphorescent emitters is a key area in OLED research, and pyrazine-based structures have been explored for this purpose.[27][28][29]

Pyrazine-containing conjugated polymers have been successfully used as dopant-free hole-transporting materials in perovskite solar cells, contributing to high power conversion efficiencies and operational stability.[23]

Spectroscopic Characterization

The structural elucidation of dibromopyrazine derivatives relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR).

| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |

| 1,2-Diphenylethyne (from Sonogashira) | 7.25-7.37 (m, 6H), 7.53-7.55 (m, 4H) | 89.4, 123.3, 128.3, 128.4, 131.6 |

| 1-(Phenylethynyl)-4-(trifluoromethyl)benzene | 7.37-7.38 (m, 3H), 7.54-7.56 (m, 2H), 7.59-7.64 (m, 4H) | 88.0, 91.8, 122.6, 122.9, 125.0, 125.3, 127.1, 128.5, 128.8, 129.8, 131.8 |

| 1-Bromo-4-(phenylethynyl)benzene | 7.33-7.40 (m, 5H), 7.47-7.53 (m, 4H) | 88.3, 90.5, 122.2, 122.5, 122.9, 128.4, 128.5, 131.6, 133.0 |

Note: The provided NMR data is for illustrative products of cross-coupling reactions and may not be for dibromopyrazine derivatives themselves.[30] Comprehensive 1H and 13C NMR data for specific dibromopyrazine derivatives can be found in the supporting information of various research articles.[30][31][32][33][34]

Conclusion

Dibromopyrazine derivatives represent a cornerstone in modern synthetic chemistry, offering a robust and versatile platform for the construction of a vast array of functional molecules. Their predictable reactivity in both nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions allows for the precise and strategic installation of diverse functional groups. This has led to their indispensable role in the discovery and development of novel therapeutics, particularly in the realm of kinase inhibitors and antibody-drug conjugates. Furthermore, their unique electronic properties continue to be exploited in the design of advanced organic materials for electronic and optoelectronic applications. As the demand for molecular complexity and functional diversity continues to grow, the strategic importance of dibromopyrazine derivatives in both academic and industrial research is set to expand even further.

References

- 1. 2,5-Dibromopyrazine synthesis - chemicalbook [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [wap.guidechem.com]

- 4. CN102993086A - Method for synthesizing 2,6-dibromo pyridine - Google Patents [patents.google.com]

- 5. Site-Selective Antibody Conjugation with Dibromopyrazines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 13. Sonogashira Coupling [organic-chemistry.org]

- 14. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 15. youtube.com [youtube.com]

- 16. tandfonline.com [tandfonline.com]

- 17. Structure-activity relationships of pyrazine-based CK2 inhibitors: synthesis and evaluation of 2,6-disubstituted pyrazines and 4,6-disubstituted pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Site-Selective Antibody Conjugation with Dibromopyrazines [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Hole-transporting interlayers based on pyrazine-containing conjugated polymers for perovskite solar cells - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 24. Synthesis and Characterization of Pyrazine Derived Compounds as Potential Materials for Hole Transporting Layer (HTL) | Ayudha | Jurnal Kimia Sains dan Aplikasi [ejournal.undip.ac.id]

- 25. 2,3-Diphenylthieno[3,4-b]pyrazines as Hole-Transporting Materials for Stable, High-Performance Perovskite Solar Cells (Journal Article) | OSTI.GOV [osti.gov]

- 26. researchgate.net [researchgate.net]

- 27. Phosphorescent PdII–PdII Emitter‐Based Red OLEDs with an EQEmax of 20.52% - PMC [pmc.ncbi.nlm.nih.gov]

- 28. youtube.com [youtube.com]

- 29. Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]

- 30. rsc.org [rsc.org]

- 31. benchchem.com [benchchem.com]

- 32. real.mtak.hu [real.mtak.hu]

- 33. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. Thieme E-Books & E-Journals [thieme-connect.de]

An In-depth Technical Guide to the Synthesis of Pyrazine-2-Carboxylic Acid Derivatives

Abstract

Pyrazine-2-carboxylic acid and its derivatives represent a cornerstone in modern medicinal chemistry and materials science. The pyrazine scaffold is a key pharmacophore found in numerous clinically significant drugs, most notably Pyrazinamide, a first-line antitubercular agent.[1][2] The inherent electronic properties of this nitrogen-containing heterocycle, combined with the versatile chemistry of the carboxylic acid functional group, provide a rich platform for the development of novel therapeutic agents, agrochemicals, and functional materials.[3][4] This guide provides a comprehensive overview of the principal synthetic strategies for constructing the pyrazine-2-carboxylic acid core and its subsequent derivatization into esters, amides, and more complex analogues through modern catalytic methods. We delve into the causality behind experimental choices, present detailed, field-proven protocols, and explore sustainable, modern approaches that are shaping the future of pyrazine chemistry.

Introduction: The Significance of the Pyrazine Moiety

The pyrazine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. This arrangement renders the ring electron-deficient, which significantly influences its chemical reactivity and biological interactions.[3] Derivatives of pyrazine-2-carboxylic acid have demonstrated a vast spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][3][4] The ability to readily modify the carboxylic acid group and substitute the pyrazine ring allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, which are critical for drug development.

This guide is structured to provide researchers and drug development professionals with a logical and in-depth understanding of pyrazine synthesis, beginning with the construction of the foundational pyrazine-2-carboxylic acid molecule and progressing to its sophisticated functionalization.

Synthesis of the Pyrazine-2-Carboxylic Acid Core

The efficient construction of the pyrazine-2-carboxylic acid scaffold is the critical first step. Several robust methods have been established, with the choice often depending on the availability of starting materials, desired scale, and substitution patterns.

Oxidation of Quinoxalines: The Classic Approach

One of the most reliable and well-documented methods involves the oxidative cleavage of the benzene ring of a quinoxaline precursor. The pyrazine ring is notably more stable to oxidation than the fused benzene ring, allowing for selective cleavage.

Causality and Mechanism: This pathway leverages the differential stability of the two aromatic rings. Strong oxidizing agents, such as potassium permanganate (KMnO₄), readily attack the more electron-rich benzene ring. The reaction proceeds through the formation of pyrazine-2,3-dicarboxylic acid, which can then be selectively monodecarboxylated under thermal conditions to yield the target pyrazine-2-carboxylic acid.[5]

Experimental Protocol: Synthesis of 2,3-Pyrazinedicarboxylic Acid from Quinoxaline [5]

-

Setup: In a large three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, place quinoxaline (1.12 moles) and 4 L of hot water (approx. 90°C).

-

Oxidation: While stirring vigorously, add a saturated aqueous solution of potassium permanganate (6.6 moles) dropwise. The rate of addition should be controlled to maintain a gentle reflux of the reaction mixture. This addition typically takes about 1.5 hours.

-

Workup: After the addition is complete, continue stirring and refluxing for an additional hour. Cool the mixture and filter to remove the manganese dioxide precipitate. Wash the filter cake with hot water.

-

Isolation: Combine the filtrate and washings. Concentrate the solution under reduced pressure until crystallization of the dipotassium salt of pyrazine-2,3-dicarboxylic acid begins. Cool the solution in an ice bath to complete crystallization.

-

Acidification: Dissolve the collected salt in a minimum amount of hot water and acidify with concentrated hydrochloric acid (HCl) to precipitate the 2,3-pyrazinedicarboxylic acid.

-

Purification: Collect the solid by filtration, wash with cold water, and dry. The product can be further purified by recrystallization.

Subsequent thermal decarboxylation of the resulting di-acid yields pyrazine-2-carboxylic acid.

Dehydrogenative Coupling: A Modern, Sustainable Route

Emerging methods focus on atom economy and sustainability. Manganese-catalyzed acceptorless dehydrogenative coupling of β-amino alcohols provides a direct route to substituted pyrazines, forming only hydrogen gas and water as byproducts.[6][7]

Causality and Mechanism: This approach utilizes earth-abundant metal catalysts to facilitate the self-coupling of two molecules of a 2-amino alcohol.[6] The reaction proceeds through a sequence of dehydrogenation, condensation, and cyclization steps, offering a green alternative to classical condensation methods that often require stoichiometric reagents and generate significant waste.

Caption: High-level overview of synthetic pathways to PZA derivatives.

Derivatization of the Carboxylic Acid Group

Once pyrazine-2-carboxylic acid is obtained, its carboxylic acid moiety serves as a versatile handle for a wide array of chemical transformations.

Synthesis of Esters: Fischer Esterification

The conversion of pyrazine-2-carboxylic acid to its corresponding esters is a fundamental transformation, often used to create prodrugs or intermediates for further reactions.[8] The Fischer-Speier esterification is the most direct and cost-effective method.[9]

Causality and Mechanism: This is an acid-catalyzed nucleophilic acyl substitution reaction. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which significantly enhances the electrophilicity of the carbonyl carbon. This activation allows the weakly nucleophilic alcohol to attack the carbonyl carbon. A series of proton transfers and the elimination of a water molecule, a stable leaving group, yield the final ester product. The use of the alcohol as a solvent drives the equilibrium towards the product side.[9]

Experimental Protocol: Synthesis of Isobutyl Pyrazine-2-carboxylate [10]

-

Setup: To a flask containing pyrazine-2-carboxylic acid (49.6 g), add isobutyl alcohol (80 ml).

-

Catalysis: Carefully add concentrated sulfuric acid (0.8 g, 98%) to the mixture while stirring.

-

Reaction: Heat the mixture to reflux (approximately 100-110°C) and maintain for 4-6 hours. The progress can be monitored by TLC.

-

Workup: After cooling, neutralize the excess acid with a suitable base (e.g., sodium bicarbonate solution).

-

Isolation: Remove water via azeotropic dehydration under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation to yield high-purity isobutyl pyrazine-2-carboxylate.[10]

Table 1: Representative Conditions for Fischer Esterification

| Alcohol | Catalyst | Conditions | Yield | Reference |

| Methanol | H₂SO₄ | Reflux, 5h | >95% | [10] |

| Ethanol | H₂SO₄ | Reflux, 5h | >95% | [11] |

| Isopropanol | H₂SO₄ | Reflux, 6h | High | [10] |

| Isobutanol | H₂SO₄ | Reflux, 6h | 99.9% purity | [10] |

Synthesis of Amides: The Gateway to Bioactivity

Amide bond formation is arguably the most critical derivatization, leading to a vast number of biologically active molecules, including the antitubercular drug Pyrazinamide.[1][12] Two primary strategies are employed: activation via an acyl chloride or direct coupling using modern reagents.

Caption: Comparison of major workflows for pyrazine amide synthesis.

Method A: The Acyl Chloride Route

This robust, two-step method involves activating the carboxylic acid by converting it into a highly reactive acyl chloride, which then readily reacts with an amine.

Causality: Carboxylic acids are not sufficiently electrophilic to react directly with most amines. Reagents like thionyl chloride (SOCl₂) convert the hydroxyl group into an excellent leaving group, forming the acyl chloride.[13][14] The subsequent reaction with an amine is rapid and often irreversible. A base, such as pyridine or triethylamine, is required to neutralize the HCl generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.[12]

Experimental Protocol: Synthesis of a Substituted Pyrazine-2-carboxamide [12][13]

-

Acyl Chloride Formation:

-

In a round-bottom flask, suspend pyrazine-2-carboxylic acid (0.10 mol) in dichloromethane (100 mL). Add N,N-dimethylformamide (DMF, 5 drops) as a catalyst.[13]

-

Cool the flask in an ice-water bath. Slowly add thionyl chloride (0.40 mol) dropwise while stirring.

-

After the addition, remove the ice bath and reflux the mixture for 8 hours or until gas evolution ceases.[13][14]

-

Remove the excess thionyl chloride and solvent under reduced pressure. The crude pyrazine-2-carbonyl chloride is typically used directly in the next step.

-

-

Amidation:

-

Dissolve the crude acyl chloride in a dry solvent like acetone (50 mL).

-

In a separate flask, dissolve the desired aniline or amine (50 mmol) in dry pyridine (50 mL).[12]

-

Add the acyl chloride solution dropwise to the stirred amine solution at room temperature.

-

Stir the reaction mixture for several hours until completion (monitored by TLC).

-

Pour the reaction mixture into cold water to precipitate the crude amide.

-

Collect the solid by filtration, wash thoroughly with water, and purify by recrystallization from a suitable solvent (e.g., ethanol).

-

Method B: Direct Amide Coupling

Modern coupling reagents enable the direct, one-pot synthesis of amides from carboxylic acids and amines under milder conditions. Propylphosphonic anhydride (T3P) is an excellent choice due to its high efficiency and the formation of water-soluble byproducts that simplify purification.[15]

Causality: Coupling reagents activate the carboxylic acid by converting the hydroxyl group into a better leaving group in situ. For T3P, a mixed anhydride is formed, which is highly reactive towards nucleophilic attack by the amine. This method avoids the harsh conditions and handling of thionyl chloride and is compatible with a wider range of functional groups.[15]

Experimental Protocol: T3P-Mediated Amide Synthesis [15]

-

Setup: Dissolve the substituted pyrazine-2-carboxylic acid (1 eq.) and the desired piperazine or amine (1 eq.) in a suitable solvent such as ethyl acetate or dichloromethane.

-

Coupling: Add T3P (1.5 eq., typically as a 50% solution in ethyl acetate) to the mixture at room temperature.

-

Reaction: Stir the reaction for 2-12 hours at room temperature. Monitor the reaction progress by TLC.

-

Workup: Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to remove unreacted acid and the phosphonic acid byproducts.

-

Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel.

Table 2: Comparison of Amidation Methods

| Feature | Acyl Chloride Method | Direct Coupling (T3P) |

| Steps | Two steps | One pot |

| Reagents | SOCl₂, Pyridine | T3P |

| Conditions | Reflux, often harsh | Mild, room temperature |

| Byproducts | HCl, SO₂ | Water-soluble phosphonates |

| Scope | Good for simple amines | Broader, good for sensitive substrates |

| Reference | [12][13] | [15] |

Advanced Derivatization via Metal-Catalyzed Cross-Coupling